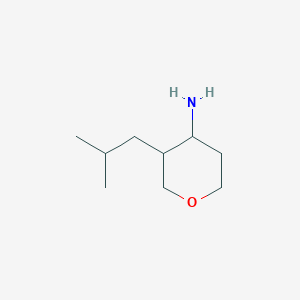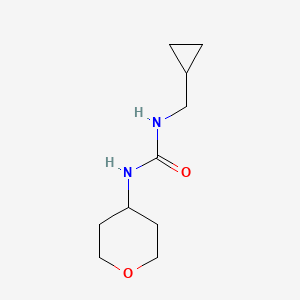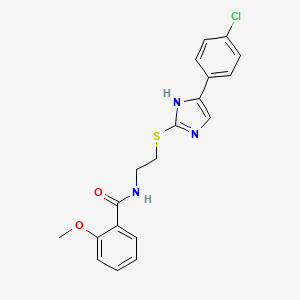
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide” is a complex organic compound. It contains several functional groups and structural features, including a 1H-imidazol-2-yl group, a thioether linkage, an ethyl group, a methoxy group, and a benzamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 1H-imidazol-2-yl group might be introduced via a cyclization reaction, the thioether linkage could be formed via a nucleophilic substitution reaction, and the benzamide group could be formed via a condensation reaction .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1H-imidazol-2-yl group would likely contribute to the compound’s aromaticity, the thioether linkage would provide some flexibility to the molecule’s structure, and the benzamide group could participate in hydrogen bonding .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the 1H-imidazol-2-yl group might undergo electrophilic substitution reactions, the thioether linkage could be oxidized, and the benzamide group could undergo hydrolysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar benzamide and methoxy groups, and its melting point would be influenced by the strength of the intermolecular forces present .
Scientific Research Applications
Synthesis and Biological Activity
Heterocyclic Compound Synthesis : Studies have explored the synthesis of novel heterocyclic compounds derived from related structures, investigating their biological activities such as lipase and α-glucosidase inhibition. These compounds have been characterized by various spectroscopic methods and tested for their potential therapeutic applications (Bekircan, Ülker, & Menteşe, 2015).
Radiolabelled Compounds for Receptor Imaging : Research has developed radiolabelled, nonpeptide angiotensin II antagonists for AT1 receptor imaging, demonstrating the utility of related compounds in diagnostic imaging and receptor localization studies (Hamill et al., 1996).
Antimicrobial Applications : Synthesis and antimicrobial screening of compounds incorporating the thiazole ring have shown potential therapeutic intervention for bacterial and fungal infections, highlighting the antimicrobial properties of these derivatives (Desai, Rajpara, & Joshi, 2013).
Pharmacological Activities : Novel 4-thiazolidinone derivatives have been synthesized and evaluated as benzodiazepine receptor agonists, showing significant anticonvulsant and sedative-hypnotic activities. These studies underline the potential use of related compounds in developing new therapeutic agents for neurological disorders (Faizi et al., 2017).
Molecular Studies and Drug Design
- Molecular Docking and Design : Research involving the design, synthesis, and evaluation of derivatives for antiproliferative activity against cancer cell lines, supported by molecular docking studies, indicates the role of such compounds in anticancer drug development (Huang et al., 2020).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects would depend on the specific pathway and the context within which the compound is acting.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound could have a wide range of potential effects at the molecular and cellular level.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-25-17-5-3-2-4-15(17)18(24)21-10-11-26-19-22-12-16(23-19)13-6-8-14(20)9-7-13/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYYFIRZTIWARS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

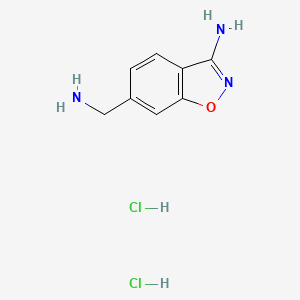
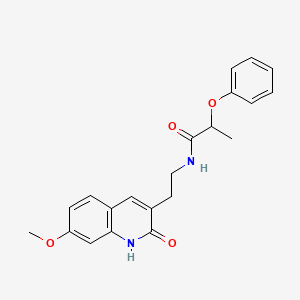
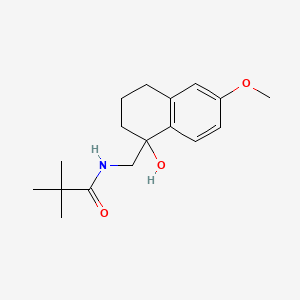
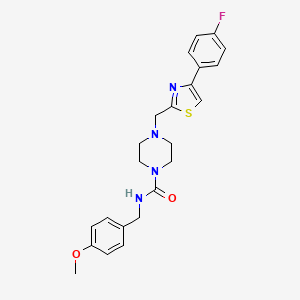


![N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2392075.png)
![2-(4-chlorophenoxy)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2392076.png)
![4-methoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B2392077.png)
![3-[N-methyl-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]anilino]propanenitrile](/img/structure/B2392078.png)
